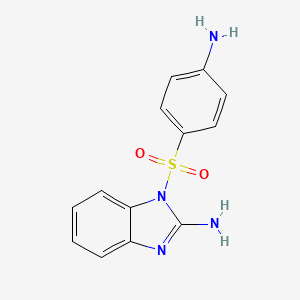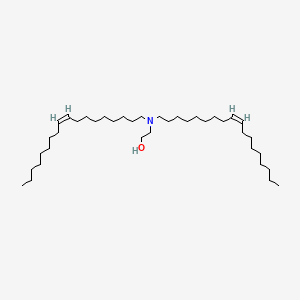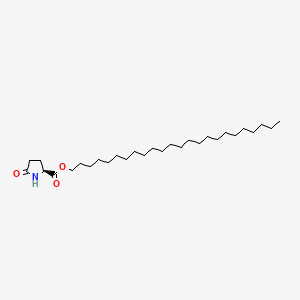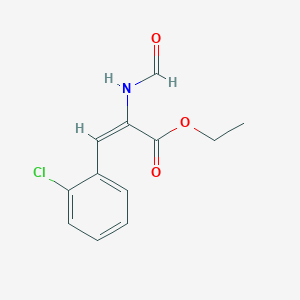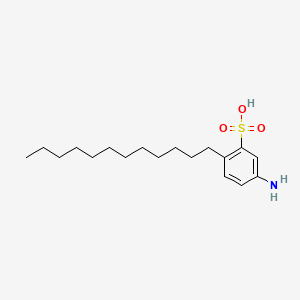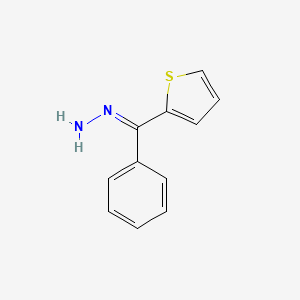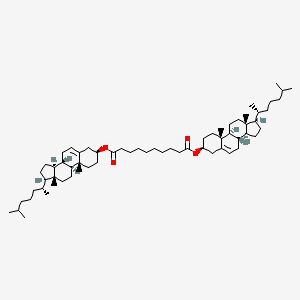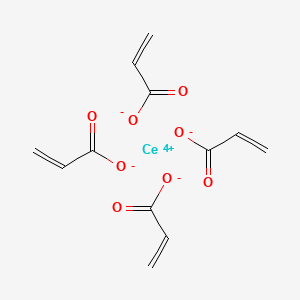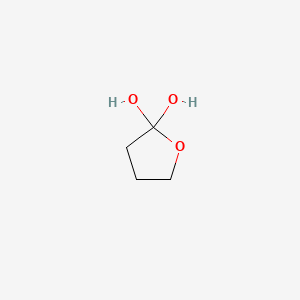
Tetrahydrofurandiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrahydrofurandiol is an organic compound with the molecular formula C4H8O3. It is a cyclic ether and a derivative of tetrahydrofuran, featuring two hydroxyl groups. This compound is known for its versatility and is used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrahydrofurandiol can be synthesized through several methods. One common approach involves the hydrogenation of 5-(hydroxymethyl)furfural (HMF) using a non-noble metal catalyst based on monodispersed cobalt-nickel alloy nanoparticles covered by a thin carbon layer . This method achieves high selectivity and conversion rates in aqueous media.
Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of HMF. The process is optimized to ensure high yield and purity, making it suitable for large-scale applications.
Chemical Reactions Analysis
Types of Reactions: Tetrahydrofurandiol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: The compound can be reduced to form simpler alcohols.
Substitution: this compound can participate in substitution reactions, where one or more of its hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Various catalysts and solvents can be used to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions include different derivatives of tetrahydrofuran, such as 2,5-bis-(hydroxymethyl)tetrahydrofuran (BHMTHF) and other substituted tetrahydrofurans .
Scientific Research Applications
Tetrahydrofurandiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a solvent in various reactions.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of tetrahydrofurandiol involves its interaction with specific enzymes and molecular pathways. For example, it has been shown to stimulate the expression of phospholipase A2, lipoxygenase, and cyclooxygenase genes, leading to increased cell proliferation in certain cancer cells . These interactions highlight its potential as a modulator of enzymatic activity and cellular processes.
Comparison with Similar Compounds
Tetrahydrofuran: A simpler cyclic ether without hydroxyl groups.
2,5-Bis-(hydroxymethyl)tetrahydrofuran: A derivative with two hydroxyl groups at positions 2 and 5.
5-(Hydroxymethyl)furfural: A precursor used in the synthesis of tetrahydrofurandiol.
Uniqueness: this compound is unique due to its dual hydroxyl groups, which confer distinct chemical properties and reactivity compared to other similar compounds. This makes it particularly valuable in various synthetic and industrial applications .
Properties
CAS No. |
50976-18-6 |
|---|---|
Molecular Formula |
C4H8O3 |
Molecular Weight |
104.10 g/mol |
IUPAC Name |
oxolane-2,2-diol |
InChI |
InChI=1S/C4H8O3/c5-4(6)2-1-3-7-4/h5-6H,1-3H2 |
InChI Key |
AEWLBYKVDXKPPN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


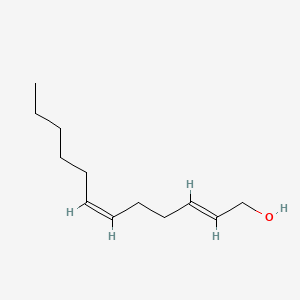

![(1R,9S,12S,13R,14S,17R,18E,21S,23S,24R,25S,27R)-1,14-dihydroxy-12-[(E)-1-[(1R,3R,4R)-4-hydroxy-3-methoxycyclohexyl]prop-1-en-2-yl]-23,25-dimethoxy-13,19,21,27-tetramethyl-17-(2-oxopropyl)-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone](/img/structure/B12651342.png)

